molecular formula C6H3F2NO2 B1304974 3,5-Difluoropicolinic acid CAS No. 745784-04-7

3,5-Difluoropicolinic acid

Cat. No. B1304974
M. Wt: 159.09 g/mol
InChI Key: QKLXAJQKMIWFRC-UHFFFAOYSA-N
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Description

3,5-Difluoropicolinic acid is a derivative of picolinic acid, which is a pyridine derivative with a carboxylic acid functional group. The presence of fluorine atoms at the 3 and 5 positions on the aromatic ring is expected to influence the chemical and physical properties of the molecule, as well as its reactivity and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of 3,5-difluoropicolinic acid, they do provide insights into related compounds and methodologies that could be adapted for its synthesis. For example, the synthesis of 3,4,5-trichloropicolinic acid involves chlorination, diazotization-bromination, cyanogenation, and acid hydrolysis reactions . A similar approach could potentially be modified to incorporate fluorine atoms instead of chlorine. Additionally, the preparation of 3,5-difluorophenylacetic acid from 3,5-difluoro-bromobenzene through a Grignard reaction followed by hydrolysis and reduction steps suggests a possible synthetic route for the target compound by adapting the initial substrate and reaction conditions.

Molecular Structure Analysis

The molecular structure of 3,5-difluoropicolinic acid would be characterized by the presence of a pyridine ring with electron-withdrawing fluorine atoms that could affect the electronic distribution within the molecule. The spectroscopic characterization of a related compound, 3,5-difluorophenylboronic acid, using various techniques such as FT-IR, FT-Raman, NMR, and UV-Vis, along with quantum chemical calculations, provides a framework for understanding the structural aspects of fluorinated aromatic compounds . These techniques could be employed to analyze the molecular structure of 3,5-difluoropicolinic acid.

Chemical Reactions Analysis

The reactivity of 3,5-difluoropicolinic acid would likely be influenced by the electron-withdrawing effect of the fluorine atoms, which could enhance the acidity of the carboxylic acid group and affect the reactivity of the pyridine ring. The synthesis of related difluoropiperidines and fluorinated amino acids indicates that fluorinated compounds can participate in a variety of chemical reactions, providing a basis for predicting the reactivity of 3,5-difluoropicolinic acid in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-difluoropicolinic acid can be inferred from studies on similar fluorinated compounds. For instance, the analysis of 3,5-difluorophenylboronic acid revealed insights into its monomeric and dimeric structures, spectroscopic properties, and the effects of fluorine substitution on its behavior . These findings can help predict the solubility, stability, and spectroscopic properties of 3,5-difluoropicolinic acid. Additionally, the electronic properties such as HOMO and LUMO energies, as well as the molecular electrostatic potential, would be important in understanding the reactivity and potential applications of the compound .

Scientific Research Applications

Perfluoroalkyl Acids and Analogues in Environmental Toxicology

Perfluoroalkyl acids (PFAAs), such as perfluorooctanoic acid (PFOA), and their analogues have been extensively studied for their environmental persistence and toxic effects. Research indicates that PFAAs and similar compounds can have significant developmental, endocrine, and other toxic effects in wildlife and humans. Their use in various industrial applications, their presence in the environment, and their detection in human and animal tissues underline the importance of these studies (Guruge et al., 2006); (Long et al., 2013).

Pharmacological Applications

Studies on closely related compounds, such as diflunisal (a salicylic acid derivative), have shown their potential in analgesic and anti-inflammatory treatments. Diflunisal's effectiveness and safety profile highlight the therapeutic potential of similar compounds in medical treatments (Hannah et al., 1978).

Fluorinated Compounds in Drug Stability and Delivery

Fluorinated compounds, including those similar to 3,5-difluoropicolinic acid, play a crucial role in enhancing the stability and delivery of drugs. For instance, fluoro-amino acids have been shown to stabilize beta-sheet proteins, which are important for protein-based therapeutics and biosensors (Chiu et al., 2009).

Alternatives to Environmentally Persistent Fluorinated Compounds

Recent research focuses on developing 'green' alternatives to environmentally persistent fluorinated compounds for biomedical applications, such as drug delivery. For example, 'green' fluorine-free mesoporous iron(III) trimesate nanoparticles have been studied for their potential in delivering antiviral drugs without inducing toxic side effects (Agostoni et al., 2013).

Comparative Toxicity of Fluorinated Compounds

Evaluating the toxicity of fluorinated compounds and their alternatives is crucial in understanding their impact on health and the environment. Studies have compared the toxic potency of long-chain perfluoroalkyl acids with fluorinated alternatives, providing insights into their relative hazards and effectiveness (Gomis et al., 2018).

Safety And Hazards

The safety data for 3,5-Difluoropicolinic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound is classified with the signal word 'Warning’ .

properties

IUPAC Name

3,5-difluoropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLXAJQKMIWFRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382544
Record name 3,5-difluoropicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-difluoropyridine-2-carboxylic Acid

CAS RN

745784-04-7
Record name 3,5-Difluoropyridine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=745784-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-difluoropicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-difluoropyridine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
T Koleša-Dobravc, K Maejima, Y Yoshikawa… - New Journal of …, 2018 - pubs.rsc.org
Vanadium(V) compounds with 3,5-difluoropicolinic acid (HpicFF) and 3-hydroxypicolinic acid (H2hypic) and zinc(II) compounds with HpicFF, H2hypic and 4-methylhydroxypicolinic acid …
Number of citations: 28 pubs.rsc.org
D Sanna, P Buglyó, S Nagy, F Perdih, J Palomba… - Polyhedron, 2022 - Elsevier
The interaction with red blood cells (RBC) of vanadium(V) complexes formed by 3,5-difluoropicolinic acid (HpicFF), 3-hydroxypicolinic acid (H 2 hypic) and pyrazinecarboxylic acid (Hprz…
Number of citations: 2 www.sciencedirect.com
J Liu, M Jiang, X Zhou, C Zhan, J Bai, M Xiong, F Li… - Synthetic Metals, 2017 - Elsevier
We synthesized FIrpic and FIrdfpic, and employed them as phosphorescent dopants to fabricate some organic light-emitting diodes. The structure of the devices is ITO/MoO 3 (8 nm)/…
Number of citations: 14 www.sciencedirect.com
H Ouyang, J Hong, J Malroy, X Zhu - ACS Synthetic Biology, 2021 - ACS Publications
Benzoxazoles are frequently found in synthetic pharmaceuticals and medicinally active natural products. To facilitate benzoxazole-based drug development, an eco-friendly and rapid …
Number of citations: 7 pubs.acs.org
T Kolesa-Dobravc, E Lodyga-Chruscinska… - Inorganic …, 2014 - ACS Publications
Oxidovanadium(IV) complexes with 5-cyanopyridine-2-carboxylic acid (HpicCN), 3,5-difluoropyridine-2-carboxylic acid (HpicFF), 3-hydroxypyridine-2-carboxylic acid (H 2 hypic), and …
Number of citations: 41 pubs.acs.org
R Boulahjar, A Ouach, C Matteo, S Bourg… - Journal of medicinal …, 2012 - ACS Publications
The development of CDK and GSK3 inhibitors has been regarded as a potential therapeutic approach, and a substantial number of diverse structures have been reported to inhibit …
Number of citations: 61 pubs.acs.org
M Kocevar, PT Muthiah, DP Kessissoglou, SD Robert - Education, 1998 - researchgate.net
Franc Perdih currently works at the Faculty of Chemistry and Chemical Technology, University of Ljubljana (Slovenia). Franc does research in the field of inorganic and organometallic …
Number of citations: 0 www.researchgate.net
後藤公彦 - 2019 - kitasato.repo.nii.ac.jp
2017 年 6 月に発表された国連人口部のプレスリリース 1 によると, 世界の人口は, 現在 76 億人であるが, 2030 年には 86 億人に, 2050 年には 98 億人に, 2100 年には 112 億人に達すると推計…
Number of citations: 5 kitasato.repo.nii.ac.jp

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